Comparative Activity Against Recombinant Human KRAS in a Multiplex HTS Assay
In a direct head-to-head comparison from the same HTS campaign (PubChem AID 2038), 4-(3-phenylprop-2-ynoyl)benzonitrile inhibited fluorescent GTP binding to recombinant human KRAS (GTPase KRas [1-37]) with an EC50 of 30,000 nM [1]. This level of activity, while weak, provides a quantified baseline for the compound's interaction with this high-value oncology target. In contrast, the structurally analogous 4-methyl carboxylate derivative (BDBM54702) showed an EC50 of 30,000 nM against the related GTPase Rac1 (mouse) in a parallel assay (PubChem AID 2040), indicating that changes in the 4-position substituent can redirect target preference within the Ras superfamily [2]. Both compounds are weak inhibitors, but their target selectivity profiles are distinct.
| Evidence Dimension | Inhibition of fluorescent GTP binding (EC50) |
|---|---|
| Target Compound Data | EC50: 30,000 nM (Human KRAS) |
| Comparator Or Baseline | 4-(3-phenylprop-2-ynoyl)benzoic acid methyl ester (BDBM54702): EC50 30,000 nM (Mouse Rac1) |
| Quantified Difference | Equipotent in raw value, but against a different target. This demonstrates a shift in target selectivity profile from KRAS (cyano) to Rac1 (methyl ester). |
| Conditions | Multiplex dose-response high-throughput flow cytometry assay; recombinant protein-coated beads; Bodipy-FL-GTP as a fluorescent probe; 40-45 minute incubation at 4°C. |
Why This Matters
For researchers studying Ras superfamily GTPases, this compound offers a distinct selectivity profile against human KRAS compared to a very close structural analog, making it a better-matched tool for KRAS-focused assay development or chemical biology studies.
- [1] PubChem BioAssay AID 2038: Additional SAR compounds tested via Multiplex dose response to identify specific small molecule inhibitors of Ras and Ras-related GTPases specifically Ras wildtype. View Source
- [2] PubChem BioAssay AID 2040: Additional SAR compounds tested via Multiplex dose response to identify specific small molecule inhibitors of Ras and Ras-related GTPases specifically Rac1 wildtype. View Source
